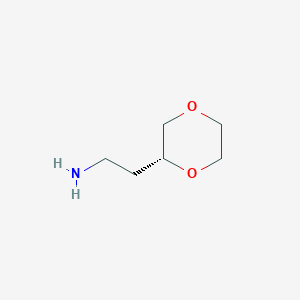

(R)-2-(1,4-Dioxan-2-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-[(2R)-1,4-dioxan-2-yl]ethanamine |

InChI |

InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m1/s1 |

InChI Key |

WEHDGOQZWAEHDK-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CO[C@@H](CO1)CCN |

Canonical SMILES |

C1COC(CO1)CCN |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of this compound typically involves constructing the 1,4-dioxane ring followed by introduction or transformation of the ethanamine side chain. The compound’s preparation has been reported through several routes, mainly involving:

- Epoxide ring-opening reactions

- Catalytic amination of precursors

- Use of chiral starting materials or resolution techniques to obtain the (R)-enantiomer

Epoxide Ring-Opening Route

One common strategy involves the preparation of chiral oxiranes (epoxides) as key intermediates, which are then regioselectively opened by nucleophiles such as amines or alcohols to introduce the ethanamine functionality and the dioxane ring.

- For example, 4-benzylbenzaldehyde derivatives are converted into oxiranes using sodium hydride and trimethylsulfonium iodide in dimethyl sulfoxide (DMSO), following Corey-Chaykovsky epoxidation procedures.

- The oxiranes are then subjected to ring-opening by allyl alcohol or other nucleophiles in the presence of base (Na), yielding alkenes that can be further transformed into the dioxane ring system.

- Diastereomeric mixtures of intermediates are often obtained, which require chromatographic separation to isolate the desired stereoisomer.

Catalytic Amination

Catalytic amination methods have been employed to introduce the amine group directly onto the dioxane-containing substrates.

- Copper-catalyzed C–H amination using imine intermediates has been reported, where copper complexes catalyze the insertion of nitrogen into hydrocarbon frameworks, yielding amination products isolated as hydrochloride salts.

- This method allows for the direct formation of the amine functionality on the dioxane ring system, providing a route to the target compound or its analogues.

Chiral Resolution and Enantioselective Synthesis

- The compound is chiral, and many syntheses yield racemic mixtures.

- Enantioselective synthesis or chiral resolution techniques are applied to isolate the (R)-enantiomer.

- Diastereomeric intermediates formed during epoxide ring-opening or oxymercuration-reduction reactions are separated by column chromatography.

- Attempts to obtain pure diastereomers are sometimes challenging, requiring advanced chromatographic or crystallization techniques.

Data Table: Summary of Preparation Methods

Research Discoveries and Insights

- The use of epoxide intermediates and their controlled ring-opening has been pivotal in accessing the 1,4-dioxane scaffold with the ethanamine side chain, allowing for structural modifications and analog synthesis.

- Catalytic amination methods, especially copper-mediated C–H amination, provide efficient routes to amines on complex heterocycles, albeit with moderate yields and requiring careful purification.

- The synthesis of 1,4-dioxan-2-ones under catalytic hydrogen fluoride conditions with carbon monoxide and formaldehyde represents a robust industrially applicable method to prepare key dioxane intermediates, which can be elaborated into amines.

- Separation of diastereomers and enantiomers remains a critical challenge in the preparation of the (R)-enantiomer; advanced chromatographic techniques are often necessary.

- The compound and its analogues have been explored for biological activity, including muscarinic receptor antagonism, underscoring the importance of stereochemical purity in pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(1,4-Dioxan-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of substituted dioxane derivatives.

Scientific Research Applications

(R)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine that contains a six-membered dioxane ring with two oxygen atoms. Its structural composition, which combines the properties of an amine and a dioxane, makes it applicable in various chemical and biological contexts.

Potential Applications

- Pharmaceuticals this compound serves as a building block in synthesizing pharmaceutical products. Compounds with dioxane rings have demonstrated biological activity, particularly in receptor interactions, suggesting potential uses in pharmacology. They may act as enzyme inhibitors or modulators of neurotransmitter systems.

- Receptor Interactions this compound derivatives have shown activity at adrenergic and serotonin receptors. Studying its binding affinity to different receptors is important to understanding its pharmacological profile and therapeutic potential.

- Organic Synthesis The amine group in this compound contributes to its potential as a building block in organic synthesis.

Structural Similarity

Several compounds share structural similarities with this compound:

- (R)-5-Methyl-1,4-dioxane This compound has a methyl group on the dioxane ring, leading to different reactivity due to the methyl substitution.

- 2-Aminoethyl dioxane Featuring a primary amine, this compound may have different biological activity.

- 2-(Dioxan-2-YL)propan-1-amine With a propyl substitution, this compound has altered sterics affecting receptor interaction.

Mechanism of Action

The mechanism of action of ®-2-(1,4-Dioxan-2-YL)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The dioxane ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine Derivatives

- Key Features: These derivatives incorporate bulky diphenyl and methoxyphenoxy groups on the 1,4-dioxane ring. Modifications to the 2-methoxy substituent significantly enhance selectivity for the 5-HT₁A receptor over α₁-adrenoceptors and D₂-like receptors .

- Biological Relevance : The diphenyl groups improve lipophilicity, aiding blood-brain barrier penetration, while methoxy substitution fine-tunes receptor interaction. For example, replacing the 2-methoxy group with smaller substituents reduces off-target binding, making these compounds promising candidates for treating Parkinson’s disease or schizophrenia .

2-[(5-Methyl-1,4-dioxan-2-yl)methoxy]ethanol

- The methyl group on the dioxane ring and the terminal hydroxyl group increase hydrophilicity compared to the target compound .

- Applications : Primarily isolated from marine fungi, its biological activity remains understudied but may involve antimicrobial or cytotoxic effects due to its polar functional groups .

Enantiomeric and Functional Group Variants

(S)-2-(1,4-Dioxan-2-yl)ethan-1-amine

- Key Features : The (S)-enantiomer (CAS: 2411290-41-8) shares the same molecular formula as the target compound but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent receptor binding profiles due to chiral recognition in biological systems .

- Synthetic Utility : Both (R)- and (S)-forms serve as chiral building blocks for asymmetric synthesis, though their pharmacological activities may vary drastically.

(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol

- Key Features: Replacing the amine group with a hydroxyl group (CAS: 934346-70-0) reduces basicity and alters solubility.

Compounds with Alternative Ring Systems

(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

- Key Features: This compound (CAS: 1157581-13-9) replaces the 1,4-dioxane ring with a benzodioxin moiety, increasing aromaticity and molecular weight (179.22 g/mol).

- Applications : Likely used in CNS drug development due to structural similarity to serotonin and dopamine analogues.

2-[3-(Trifluoromethyl)phenyl]ethan-1-amine

- Its synthesis involves 1,4-dioxane as a solvent, highlighting the solvent’s role in amine derivatization .

Comparative Analysis Table

Q & A

What synthetic strategies are recommended for preparing (R)-2-(1,4-dioxan-2-yl)ethan-1-amine with high enantiomeric purity?

Basic Research Question

A common approach involves chiral resolution or asymmetric synthesis. For example, (R)-configured dioxane derivatives can be synthesized using chiral auxiliaries or enantioselective catalysis. In one method, (R)-1,4-dioxan-2-ylmethanol (a precursor) is prepared via enzymatic resolution or asymmetric reduction of ketones, followed by conversion to the amine via reductive amination or Gabriel synthesis . Key steps include:

- Chiral pool synthesis : Use (R)-epichlorohydrin to construct the dioxane ring.

- Reductive amination : React (R)-1,4-dioxan-2-ylmethanol with ammonia or nitriles under hydrogenation conditions.

- Purification : Chiral HPLC or crystallization to ensure >99% enantiomeric excess.

How can structural contradictions in NMR data for this compound derivatives be resolved?

Advanced Research Question

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or solvent effects. For example, the dioxane ring’s chair vs. boat conformation can alter proton coupling constants. To address this:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and predict chemical shifts .

- Compare with crystallographic data (if available) to validate spatial arrangements .

What methodologies are effective for analyzing the receptor selectivity of this compound in serotonin receptor subtypes?

Advanced Research Question

A study on structurally similar compounds demonstrated that replacing substituents on the dioxane ring improved 5-HT1A receptor selectivity over α1-adrenoceptors and D2-like receptors . Key steps include:

- Radioligand binding assays : Use [³H]-8-OH-DPAT for 5-HT1A and [³H]-prazosin for α1-adrenoceptors.

- Functional assays : Measure cAMP inhibition (5-HT1A) vs. calcium mobilization (α1).

- SAR analysis : Modify substituents at the 2-position of the dioxane ring to sterically hinder off-target interactions.

| Receptor | Ki (nM) | Selectivity Ratio (vs. 5-HT1A) |

|---|---|---|

| 5-HT1A | 2.1 ± 0.3 | 1.0 |

| α1-Adrenoceptor | 450 ± 60 | 214 |

| D2 | 320 ± 45 | 152 |

How should researchers handle conflicting cytotoxicity data for this compound in cell-based assays?

Advanced Research Question

Contradictions may stem from assay conditions (e.g., cell line variability, incubation time). For reliable results:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies, HepG2 for toxicity).

- Control for solvent effects : DMSO >0.1% can alter membrane permeability.

- Validate via orthogonal assays : Combine MTT, LDH release, and apoptosis markers (e.g., caspase-3) .

What are the best practices for derivatizing this compound to enhance its detectability in LC-MS?

Basic Research Question

Derivatization improves ionization efficiency and chromatographic resolution:

- Acylation : React with trifluoroacetic anhydride (TFAA) to form stable amides.

- Dansyl chloride : Adds a fluorescent tag for UV/fluorescence detection.

- Optimize conditions : Use HBTU/DIEA in DMF for coupling reactions, followed by purification via reverse-phase HPLC .

How does the stereochemistry of the dioxane ring impact the biological activity of this compound?

Advanced Research Question

The (R)-configuration creates a distinct spatial arrangement that enhances fit into the 5-HT1A receptor’s hydrophobic pocket. In contrast, the (S)-enantiomer shows reduced affinity due to steric clashes with Val123 and Phe362 residues. Validate via:

- Molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 7E2Z).

- Enantiomer-specific assays : Test (R) and (S) forms in parallel .

What safety precautions are critical when handling this compound given limited toxicological data?

Basic Research Question

While no acute hazards are classified, adopt precautionary measures:

- PPE : Nitrile gloves, lab coats, and FFP2 masks to avoid inhalation/contact .

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste disposal : Neutralize amine residues with 1M HCl before disposal .

How can researchers optimize the stability of this compound in aqueous solutions?

Basic Research Question

The compound may degrade via oxidation or hydrolysis. Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.